molecular formula C13H25N3O3 B2788438 (R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate CAS No. 1286207-28-0

(R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate

Katalognummer B2788438
CAS-Nummer: 1286207-28-0
Molekulargewicht: 271.361
InChI-Schlüssel: XMLKBLCLBWOEDL-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Wirkmechanismus

(R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate binds to the active site of BTK and inhibits its kinase activity, resulting in the blockade of downstream signaling pathways, such as the NF-κB and AKT pathways. This leads to the suppression of B-cell proliferation and survival, and the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cell malignancies, as well as to inhibit the production of cytokines and chemokines that promote B-cell survival and proliferation. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

(R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate is a potent and selective inhibitor of BTK, with favorable pharmacokinetic properties and good tolerability in preclinical and clinical studies. However, its efficacy may be limited by the development of resistance mechanisms, such as mutations in the BTK gene or activation of alternative signaling pathways.

Zukünftige Richtungen

1. Combination therapy: (R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate may be combined with other anti-cancer agents, such as venetoclax, rituximab, or checkpoint inhibitors, to enhance its efficacy and overcome resistance mechanisms.
2. Biomarker identification: Biomarkers that predict response to this compound may be identified to guide patient selection and treatment strategies.
3. Mechanism of resistance: The mechanisms of resistance to this compound may be further elucidated to develop strategies to overcome resistance.
4. New indications: this compound may be evaluated in other B-cell malignancies, such as Waldenström macroglobulinemia, multiple myeloma, or autoimmune diseases.
5. Combination with CAR-T therapy: this compound may be combined with chimeric antigen receptor (CAR) T-cell therapy to enhance the efficacy and safety of CAR-T therapy in B-cell malignancies.

Synthesemethoden

The synthesis of (R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate involves several steps, including the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with 3,3-dimethylurea in the presence of a base, followed by the reaction of the resulting product with tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate. The final product is obtained by the deprotection of the tert-butyl group.

Wissenschaftliche Forschungsanwendungen

(R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate has been extensively studied in preclinical and clinical settings for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, this compound has shown potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies. In clinical trials, this compound has demonstrated promising efficacy and tolerability in patients with relapsed or refractory B-cell malignancies.

Eigenschaften

IUPAC Name

tert-butyl (3R)-3-(dimethylcarbamoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-8-6-7-10(9-16)14-11(17)15(4)5/h10H,6-9H2,1-5H3,(H,14,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLKBLCLBWOEDL-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.